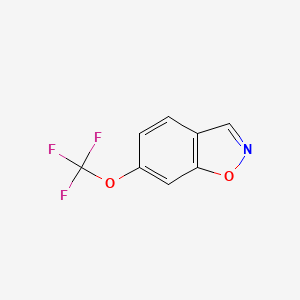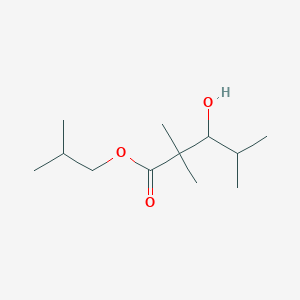
3-Fluoro-7,8-dihydroquinolin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-7,8-dihydroquinolin-6(5H)-one is a fluorinated derivative of quinolinone, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-7,8-dihydroquinolin-6(5H)-one typically involves the fluorination of a quinolinone precursor. One common method is the electrophilic fluorination of 7,8-dihydroquinolin-6(5H)-one using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-7,8-dihydroquinolin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinolinone derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone N-oxides, while reduction can produce tetrahydroquinolinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinolinone derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Fluoro-7,8-dihydroquinolin-6(5H)-one would depend on its specific biological target. Generally, fluorinated quinolinones can interact with enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target protein.
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydroquinolin-6(5H)-one: The non-fluorinated parent compound.
3-Chloro-7,8-dihydroquinolin-6(5H)-one: A chlorinated analogue.
3-Bromo-7,8-dihydroquinolin-6(5H)-one: A brominated analogue.
Uniqueness
The introduction of a fluorine atom in 3-Fluoro-7,8-dihydroquinolin-6(5H)-one can enhance its chemical stability, lipophilicity, and biological activity compared to its non-fluorinated and halogenated analogues. This makes it a unique compound with potentially superior properties for various applications.
Properties
Molecular Formula |
C9H8FNO |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
3-fluoro-7,8-dihydro-5H-quinolin-6-one |
InChI |
InChI=1S/C9H8FNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h3,5H,1-2,4H2 |
InChI Key |
NDDKHFFVKXVSSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14168351.png)
![Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B14168357.png)

![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)

![Methyl benzo[c]phenanthrene-5-carboxylate](/img/structure/B14168375.png)
![4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole](/img/structure/B14168376.png)
![[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine](/img/structure/B14168380.png)
![N-(2-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B14168381.png)
![N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide](/img/structure/B14168389.png)

![N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14168402.png)
